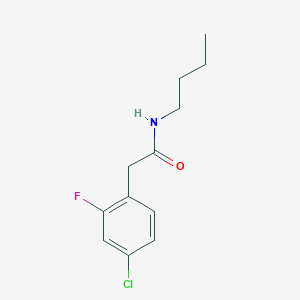
N-butyl-2-(4-chloro-2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2-(4-chloro-2-fluorophenyl)acetamide, commonly known as BCF, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is soluble in water and organic solvents. BCF is synthesized using various methods, and its applications in scientific research have been widely studied.
作用機序
The mechanism of action of BCF is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. BCF has also been shown to exhibit selective binding to cancer cells, which may be due to the presence of specific receptors on the surface of these cells.
Biochemical and Physiological Effects:
BCF has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, which are likely due to its inhibition of COX-2. BCF has also been shown to selectively bind to cancer cells, which may make it a useful diagnostic tool for certain cancers. Additionally, BCF has been shown to exhibit insecticidal activity against various pests, which may make it a potential candidate for use as a pesticide.
実験室実験の利点と制限
One advantage of using BCF in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and antipyretic effects, which may make it a useful tool for studying various inflammatory diseases. Additionally, BCF's selective binding to cancer cells may make it a useful diagnostic tool for certain cancers. However, one limitation of using BCF in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of BCF. One direction is to further investigate its mechanism of action, particularly with regard to its selective binding to cancer cells. Another direction is to explore its potential as a pesticide, particularly with regard to its insecticidal activity against various pests. Additionally, further research is needed to investigate the potential use of BCF in the treatment of various inflammatory diseases, as well as its potential toxicity and safety profile.
合成法
BCF can be synthesized using various methods, including the reaction of 4-chloro-2-fluoroaniline with n-butyl bromide in the presence of potassium carbonate, followed by the reaction of the resulting n-butyl 4-chloro-2-fluoroanilide with acetic anhydride. Another method involves the reaction of 4-chloro-2-fluoroaniline with n-butyl isocyanate in the presence of a catalyst, followed by the reaction of the resulting n-butyl 4-chloro-2-fluoroanilide with acetic anhydride. Both methods result in the formation of BCF, which can be purified using various techniques.
科学的研究の応用
BCF has been widely studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases. BCF has also been studied for its potential use as a diagnostic tool for certain cancers, as it has been shown to selectively bind to cancer cells. Additionally, BCF has been studied for its potential use as a pesticide, as it has been shown to exhibit insecticidal activity against various pests.
特性
IUPAC Name |
N-butyl-2-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-2-3-6-15-12(16)7-9-4-5-10(13)8-11(9)14/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHIHJOUERIPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5306410.png)
![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5306417.png)
![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5306426.png)
![N-methyl-1-[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5306440.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5306441.png)
![3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride](/img/structure/B5306443.png)
![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306446.png)
![2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5306449.png)
![4-nitro-N-(2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B5306453.png)
![ethyl 3-methyl-5-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5306459.png)
![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine](/img/structure/B5306462.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-furamide](/img/structure/B5306480.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5306485.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5306486.png)